REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7].O=P(Cl)(Cl)[Cl:21]>C(Cl)Cl>[Cl:21][CH2:1][C:2]1[N:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[O:5][C:6]=1[CH3:7]
|
Name
|
|
Quantity
|
72 mmol
|
Type
|
reactant
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)[O-]
|
Name
|
|
Quantity
|
7.909 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring
|
Type
|
CUSTOM
|
Details
|
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying of the combined organic layers over magnesium sulfate
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvents, 19.78 g of crude product as light brown crystals, which
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |